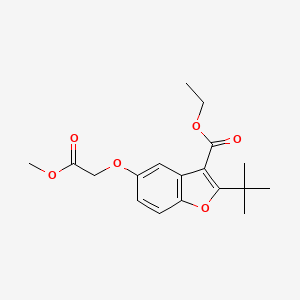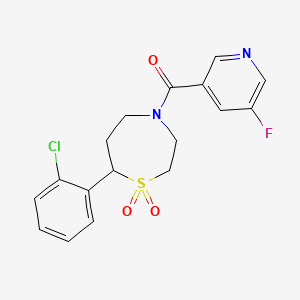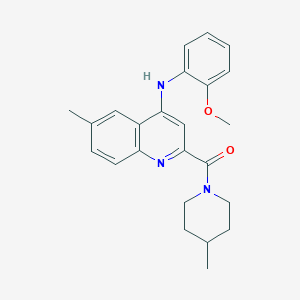![molecular formula C26H19NO4S B2830096 N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide CAS No. 36062-31-4](/img/structure/B2830096.png)
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a naphthalene backbone
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives have been shown to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, leading to a variety of downstream effects.
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially affect a variety of biochemical pathways, given the role of these enzymes in maintaining ph balance and facilitating various biochemical reactions .
Result of Action
The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially disrupt cellular ph balance and other biochemical processes, leading to a variety of cellular effects .
Biochemical Analysis
Biochemical Properties
N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
In cellular studies, N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide has demonstrated significant effects on various types of cells. For example, it has been found to have anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1’,2-dihydroxy-[1,2’-binaphthalen]-4’-yl)benzenesulfonamide is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit carbonic anhydrase IX, potentially affecting the enzyme’s activity and thus influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the hydroxyl groups present in the target compound.
2-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of the sulfonamide group.
4-Aminobenzenesulfonamide: Does not have the naphthalene backbone.
Uniqueness
N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups attached to a naphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQSSKCNONIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)




![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)
![3-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2830029.png)
![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)
![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![N'-(2,4-difluorophenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2830035.png)

